molecular formula C8H14O2 B2709227 5-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1514099-23-0

5-Oxaspiro[2.5]octan-1-ylmethanol

Cat. No. B2709227
M. Wt: 142.198
InChI Key: WOCGUEWZRXUMCH-UHFFFAOYSA-N
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Description

“5-Oxaspiro[2.5]octan-1-ylmethanol” is a chemical compound with the molecular formula C8H14O2 . It is a type of oxaspiro compound, which means it contains a spiroatom (a single atom that is a member of two or more rings) that is an oxygen atom .


Molecular Structure Analysis

The molecular structure of “5-Oxaspiro[2.5]octan-1-ylmethanol” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of “5-Oxaspiro[2.5]octan-1-ylmethanol” is 142.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Drug Discovery

Research highlights the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol derivatives, for potential drug discovery applications. These compounds are synthesized through robust and step-economic routes, indicating their potential as multifunctional, structurally diverse modules for medicinal chemistry exploration (Li, Rogers-Evans, & Carreira, 2013).

Polymerization Processes

The polymerization of related spiro compounds demonstrates the chemical's relevance in creating polymers with specific properties. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one showcases living polymer characteristics, indicating a method to control polymer molecular weights through the synthesis process (Kubo, Hara, Shibayama, & Itoh, 1999).

Catalytic Oxidation

Another application is in the field of catalytic oxidation, where compounds like 5-Oxaspiro[2.5]octan-1-ylmethanol could be utilized as substrates. Efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species is one such reaction, illustrating the role of spiro compounds in organic synthesis and potentially green chemistry applications (Iwahama et al., 2000).

Functionalized Derivatives Synthesis

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening represents another facet of 5-Oxaspiro[2.5]octan-1-ylmethanol applications. This highlights its use in generating bioactive compound structures, further emphasizing its importance in pharmaceutical synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Enzymatic Studies

Moreover, studies on the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol, illustrate its biological relevance. This underlines the importance of stereochemistry in the biological activity of spiroepoxides and their detoxification by yeast epoxide hydrolase (Weijers, Könst, Franssen, & Sudhölter, 2007).

properties

IUPAC Name

5-oxaspiro[2.5]octan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGUEWZRXUMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2CO)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxaspiro[2.5]octan-1-ylmethanol

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